GSK-A1 -

GSK-A1

Catalog Number: EVT-270273
CAS Number:
Molecular Formula: C29H27FN6O4S
Molecular Weight: 574.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK-A1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA). [, , ] This enzyme plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and lipid metabolism. [, , ] GSK-A1 is widely used as a pharmacological tool in scientific research to investigate the functions of PI4KA and its downstream signaling pathways. [, , ]

Wortmannin

Compound Description: Wortmannin is a fungal metabolite known for its potent but non-selective inhibition of phosphoinositide 3-kinases (PI3Ks) [, , , ]. It also exhibits inhibitory activity against phosphatidylinositol 4-kinases (PI4Ks), particularly at higher concentrations [, ]. Wortmannin is often used as a tool to study cellular processes involving phosphoinositide signaling pathways.

LY294002

Compound Description: LY294002 is a synthetic molecule that acts as a potent and selective inhibitor of PI3Ks []. It exhibits minimal off-target effects on other kinases, making it a valuable tool for studying PI3K-dependent signaling pathways.

Relevance: Unlike GSK-A1, which primarily targets PI4Ks, LY294002 selectively inhibits PI3Ks [, ]. This difference in target specificity highlights the distinct roles of PI3Ks and PI4Ks in regulating PRL release in pituitary lactotrophs. LY294002 did not inhibit PRL release, suggesting PI3Ks are not involved in calcium-driven PRL secretion, unlike the PI4Ks targeted by GSK-A1 [].

Phenylarsine Oxide (PAO)

Compound Description: Phenylarsine oxide (PAO) is a chemical compound that non-specifically inhibits various enzymes, including PI4Ks [, ]. PAO acts by binding to vicinal thiol groups present in the active sites of these enzymes.

Phosphatidylserine (PS)

Compound Description: Phosphatidylserine (PS) is a negatively charged phospholipid found primarily in the inner leaflet of the plasma membrane [, ]. It plays a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane stability.

Relevance: GSK-A1, by inhibiting PI4KA, disrupts the production of phosphatidylinositol 4-phosphate (PI4P) []. PI4P, in turn, is required for the synthesis of other phosphoinositides, which can interact with and regulate the localization of proteins like HSPA1A [, ]. PS, also implicated in HSPA1A membrane association, suggests a complex interplay between different lipid species and the chaperone's localization regulated by GSK-A1's target [, ].

Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3)

Compound Description: PI(3,4,5)P3 is a signaling lipid generated by PI3Ks []. It plays a crucial role in regulating various cellular processes, including cell growth, survival, and migration.

Relevance: While GSK-A1 targets PI4Ks, particularly PI4KA, to ultimately impact HSPA1A localization, the compound wortmannin affects this process by also inhibiting PI3Ks, which are responsible for PI(3,4,5)P3 synthesis [, , ]. This difference emphasizes the interconnected nature of phosphoinositide signaling pathways and highlights the need for specific inhibitors like GSK-A1 to dissect the individual roles of each lipid kinase.

Source and Classification

GSK-A1 is classified under small molecule inhibitors targeting lipid kinases, specifically those involved in phosphoinositide metabolism. It is synthesized for research purposes and is available from various chemical suppliers, indicating its relevance in biochemical studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK-A1 typically involves organic chemistry techniques focused on constructing the specific molecular framework required for its activity as a kinase inhibitor. While detailed synthetic pathways are not extensively documented in the literature, general methodologies for synthesizing similar compounds often include:

  1. Starting Materials: Utilizing commercially available precursors that contain necessary functional groups.
  2. Reactions: Employing standard reactions such as coupling reactions, cyclizations, or modifications to introduce specific substituents that enhance selectivity towards phosphatidylinositol 4-kinase III alpha.
  3. Purification: Techniques such as chromatography to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

GSK-A1's molecular structure is characterized by specific functional groups that confer its inhibitory properties. The exact structural formula may vary slightly based on the synthesis method, but it generally features:

  • A core aromatic system
  • Functional groups that facilitate binding to the active site of phosphatidylinositol 4-kinase III alpha

The molecular weight and other quantitative data can be derived from chemical databases or supplier specifications, providing insights into its solubility and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

GSK-A1 primarily functions through competitive inhibition of phosphatidylinositol 4-kinase III alpha. The key reactions influenced by GSK-A1 include:

  • Inhibition of Phosphatidylinositol 4-Phosphate Synthesis: By blocking the activity of phosphatidylinositol 4-kinase III alpha, GSK-A1 reduces the synthesis of phosphatidylinositol 4-phosphate from phosphatidylinositol.
  • Impact on Phosphatidylinositol 4,5-Bisphosphate Levels: Since phosphatidylinositol 4-phosphate is a precursor for phosphatidylinositol 4,5-bisphosphate, inhibiting its formation subsequently lowers levels of this important signaling lipid.

These reactions have significant implications for cellular signaling pathways that depend on these lipids.

Mechanism of Action

Process and Data

The mechanism of action of GSK-A1 involves its binding to the active site of phosphatidylinositol 4-kinase III alpha, thereby preventing substrate access. This inhibition leads to:

  • Decreased Phosphatidylinositol 4-Phosphate Levels: Resulting in altered signaling pathways that rely on this lipid.
  • Inhibition of Receptor Internalization: Specifically noted in studies involving β2 adrenergic receptor internalization under conditions where phosphatidylinositol 4-phosphate resynthesis is blocked by GSK-A1 .

Quantitative data from experiments demonstrate significant reductions in receptor endocytosis when cells are treated with GSK-A1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK-A1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately in the range typical for small kinase inhibitors (specific values should be confirmed from supplier data).
  • Solubility: Generally soluble in organic solvents; water solubility may vary.
  • Stability: Stability under physiological conditions is crucial for its utility in biological experiments.

These properties influence its application in various experimental setups.

Applications

Scientific Uses

GSK-A1 has several applications in scientific research:

  • Cellular Signaling Studies: Used to investigate the role of phosphoinositides in cell signaling pathways.
  • Neuroscience Research: Its effects on synaptic plasticity make it valuable for studying neuronal function and memory processes .
  • Pharmacological Studies: Investigating potential therapeutic targets related to diseases where phosphoinositide signaling is disrupted.
Introduction to PI4K Inhibitors and GSK-A1

Phosphatidylinositol 4-Kinases (PI4Ks) in Cellular Physiology

PI4Ks generate PI4P, a key phosphoinositide that defines membrane identity and regulates numerous cellular processes:

  • Membrane Identity and Trafficking: PI4P is enriched in the trans-Golgi network (TGN) and Golgi apparatus, where it recruits effector proteins (e.g., OSBP, CERT) that mediate vesicle budding, secretory trafficking, and sphingolipid homeostasis. Disruption of PI4P pools impairs cargo sorting and Golgi-to-plasma membrane transport [2] [5].
  • Plasma Membrane Signaling: At the plasma membrane (PM), PI4P serves as a substrate for phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) to synthesize PtdIns(4,5)P₂. This lipid regulates ion channels, receptors (e.g., GPCRs), and actin cytoskeleton remodeling. PI4KA specifically maintains PM PtdIns(4,5)P₂ pools during intense phospholipase C (PLC) activation by receptors such as angiotensin II [7].
  • Viral Replication: Positive-sense RNA viruses (e.g., hepatitis C virus (HCV)) hijack PI4Ks to create "membranous webs"—phosphorylated membrane platforms for viral replication. HCV non-structural protein 5A (NS5A) directly recruits and activates PI4KA, elevating PI4P at replication sites [5] [7].

Table 1: Cellular Functions of PI4P

Cellular CompartmentPrimary FunctionConsequence of PI4P Depletion
Golgi/trans-GolgiEffector recruitment, vesicle trafficking, sphingolipid metabolismGolgi dispersion, secretory defects
Plasma MembranePtdIns(4,5)P₂ synthesis, receptor signaling, cytoskeletal regulationImpaired GPCR signaling, PtdIns(4,5)P₂ depletion upon PLC activation
Viral Replication ComplexesMembrane scaffolding for viral RNA synthesisSuppression of viral replication (e.g., HCV)

Classification of PI4K Enzymes: Type II vs. Type III

Mammalian PI4Ks are classified into two types based on structure, sensitivity to inhibitors, and subcellular localization:

  • Type II PI4Ks (PI4KIIα and PI4KIIβ):
  • Structure: ~56 kDa monomers with palmitoylation sites for membrane tethering.
  • Localization: Endosomes, TGN, and plasma membrane (PI4KIIα); cytosolic pools (PI4KIIβ).
  • Function: PI4KIIα dominates cellular PI4P production, regulating endosomal trafficking and lysosomal function. PI4KIIβ roles remain less defined [2] [5].
  • Inhibition: Resistant to wortmannin (PI3K inhibitor).

  • Type III PI4Ks (PI4KIIIα/PI4KA and PI4KIIIβ/PI4KB):

  • Structure: >200 kDa, sharing homology with PI3Ks.
  • Localization:
  • PI4KIIIα: Endoplasmic reticulum (ER), ER-PM contact sites, and PM (via EFR3/TTC7 adaptors).
  • PI4KIIIβ: Golgi apparatus, recruited by Arf1 and ACBD3.
  • Function:
  • PI4KIIIα: Maintains PM PtdIns(4,5)P₂ during PLC activation and supports HCV replication.
  • PI4KIIIβ: Regulates Golgi-derived secretion; essential for enterovirus replication [2] [5] [7].
  • Inhibition: Sensitive to wortmannin (IC₅₀ ~100 nM).

Table 2: PI4K Enzyme Classification

PropertyType II PI4KsType III PI4Ks
IsoformsPI4KIIα, PI4KIIβPI4KIIIα (PI4KA), PI4KIIIβ (PI4KB)
Molecular Weight~56 kDa>200 kDa
Primary LocalizationEndosomes, TGN (PI4KIIα); cytosol (PI4KIIβ)ER/PM (PI4KIIIα); Golgi (PI4KIIIβ)
Key FunctionsEndosomal trafficking, lysosomal deliveryPM PtdIns(4,5)P₂ maintenance (PI4KIIIα); Golgi secretion (PI4KIIIβ)
Wortmannin SensitivityResistantSensitive

GSK-A1 as a Selective PI4KA (PI4KIIIα) Inhibitor

GSK-A1 (C₂₉H₂₇FN₆O₄S; MW 574.63 g/mol) is a potent, ATP-competitive inhibitor that selectively targets PI4KIIIα:

  • Mechanism and Selectivity:
  • Inhibits PI4KA with a pIC₅₀ of 8.5–9.8 (IC₅₀ ≈ 1.6–3 nM), reducing PI4P synthesis at the PM and ER.
  • Exhibits >300-fold selectivity over PI4KIIIβ (pIC₅₀ 7.2–7.7; IC₅₀ ~160 nM) and negligible activity against PI4KIIα/β (pIC₅₀ <5; IC₅₀ >10 μM) [1] [3] [9].
  • Disrupts PtdIns(4,5)P₂ resynthesis (IC₅₀ ≈ 3 nM) during PLC activation without affecting basal PtdIns(4,5)P₂ levels [3] [7].

  • Cellular Effects:

  • Depletes PI4P at viral replication complexes, suppressing HCV RNA replication [1] [5] [9].
  • Inhibits calcium-driven prolactin secretion in pituitary cells by disrupting PM phosphoinositide dynamics, independent of calcium signaling [1] [9].
  • Sensitizes multidrug-resistant leukemia cells (K562/Adr, HL-60/Adr) to doxorubicin by perturbing membrane-associated efflux mechanisms [3] [4].

  • Therapeutic Potential:

  • Serves as a chemical probe to study PI4KA-dependent trafficking and signaling.
  • Validates PI4KA as an anti-HCV target, though in vivo toxicity concerns (e.g., intestinal necrosis in genetic models, cardiovascular collapse with pharmacological inhibition) highlight challenges for therapeutic use [7] [9].

Table 3: Selectivity Profile of GSK-A1 Against PI4K Isoforms

IsoformpIC₅₀IC₅₀Selectivity vs. PI4KAFunctional Consequence of Inhibition
PI4KA (IIIα)8.5–9.81.6–3 nMReferenceDepletes PM PI4P/PtdIns(4,5)P₂, blocks HCV replication
PI4KB (IIIβ)7.2–7.7~160 nM~100-foldMinimal Golgi PI4P reduction
PI4KIIα<5>10 μM>3,000-foldNo detectable effect
PI4KIIβ<5>10 μM>3,000-foldNo detectable effect

Table 4: Key Chemical Properties of GSK-A1

PropertyValue
Chemical Name5-[2-Amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide
CAS Number1416334-69-4
Molecular FormulaC₂₉H₂₇FN₆O₄S
Molecular Weight574.63 g/mol
SMILESCOc1ncc(cc1S(=O)(=O)Nc1ccccc1F)-c1ccc2nc(N)n(-c3ccc(cc3)N3CCOCC3)c2c1
Solubility≥2 mg/mL in DMSO; insoluble in water
Storage-20°C (powder); -80°C (solution)

GSK-A1 exemplifies the therapeutic potential and challenges of targeting lipid kinases. While its selectivity enables precise dissection of PI4KA biology, in vivo studies underscore the enzyme's essential role in maintaining PM phosphoinositide pools and gastrointestinal integrity, cautioning against systemic inhibition [7] [9]. Future efforts may focus on localized delivery or combinatorial regimens to leverage its antiviral and chemosensitizing properties.

Properties

Product Name

GSK-A1

IUPAC Name

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide

Molecular Formula

C29H27FN6O4S

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33)

InChI Key

AJOGHKUZDLYXKS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F

Solubility

Soluble in DMSO

Synonyms

GSK-A1

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.